molecular formula C18H25N3O4S B2420327 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1428371-27-0

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2420327
CAS No.: 1428371-27-0
M. Wt: 379.48
InChI Key: WYANFEUKXWAACG-UHFFFAOYSA-N
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Description

The compound “(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a chemical substance that has been identified with the CAS Number 1428371-27-0. It is related to the compound “1-(cyclopropylsulfonyl)azetidin-3-ol” which has the CAS Number 1187594-22-4 . The latter has a molecular weight of 177.22 and its IUPAC name is 1-(cyclopropylsulfonyl)-3-azetidinol .

Scientific Research Applications

Anticancer and Antituberculosis Properties

One study focused on the synthesis of similar compounds, highlighting their significant anticancer and antituberculosis activities. Compounds like 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone derivatives showed promising in vitro activity against human breast cancer cell lines and antituberculosis properties against M. tb h37Rv strain (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Potential Therapeutic Agents

Another study synthesized various azetidinones and highlighted their potential as biological and pharmacological agents. The focus was on sulfonamide rings and their derivatives, which are important in medicinal and pharmaceutical contexts, indicating their potential therapeutic applications (Y. Jagannadham, Dodda Vivekananda Reddy, B. Ramadevi, B. Prasanna, 2019).

Alzheimer's Disease Treatment

A study explored multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their use in treating Alzheimer's disease. This indicates the potential for such compounds in neurological disorder therapies (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, G. Hussain, S. A. Shah, M. Shahid, S. Seo, 2018).

Inhibitory Activity Against α-Glucosidase Enzyme

Compounds related to (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone were synthesized and found to exhibit considerable inhibitory activity against the α-glucosidase enzyme. This suggests potential applications in managing conditions like diabetes (Muhammad Athar Abbasi et al., 2019).

Tubulin Polymerization Inhibitors

A study reported compounds derived from tricyclic heterocycles, including phenoxazine and phenothiazine, which showed potent antiproliferative properties and inhibited tubulin polymerization. This indicates potential applications in cancer treatment, particularly in targeting cell division mechanisms (H. Prinz et al., 2017).

Antibacterial Activity

Various synthesized compounds, including those related to the subject chemical, have demonstrated antibacterial activity against human pathogenic bacteria. This indicates potential applications in developing new antibiotics or antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-25-17-5-3-2-4-16(17)19-8-10-20(11-9-19)18(22)14-12-21(13-14)26(23,24)15-6-7-15/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANFEUKXWAACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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